2-chloro-N'-(ethoxycarbonyl)pyridine-4-carbohydrazide
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Overview
Description
2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide is an organic compound with the molecular formula C9H10ClN3O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as chloro, ethoxycarbonyl, and carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with ethyl chloroformate and hydrazine hydrate. The reaction proceeds through the formation of an intermediate ethyl 2-chloropyridine-4-carboxylate, which then reacts with hydrazine hydrate to yield the final product. The reaction conditions generally include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of 2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Hydrolysis Agents: Acidic or basic conditions can be used for hydrolysis reactions.
Condensation Reagents: Aldehydes or ketones are commonly used in condensation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Hydrolysis Products: The hydrolysis of the ethoxycarbonyl group yields 2-chloro-N’-(carboxy)pyridine-4-carbohydrazide.
Condensation Products: Condensation with aldehydes or ketones forms hydrazones.
Scientific Research Applications
2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine-4-carboxylic acid: A precursor in the synthesis of 2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide.
Ethyl 2-chloropyridine-4-carboxylate: An intermediate in the synthesis process.
2-chloro-N’-(carboxy)pyridine-4-carbohydrazide: A hydrolysis product of the compound.
Uniqueness
2-chloro-N’-(ethoxycarbonyl)pyridine-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields of research make it a valuable compound for scientific studies.
Properties
IUPAC Name |
ethyl N-[(2-chloropyridine-4-carbonyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-2-16-9(15)13-12-8(14)6-3-4-11-7(10)5-6/h3-5H,2H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWUUJPUNKPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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